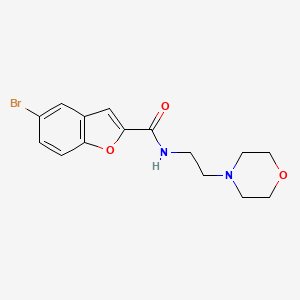

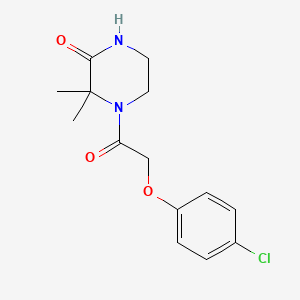

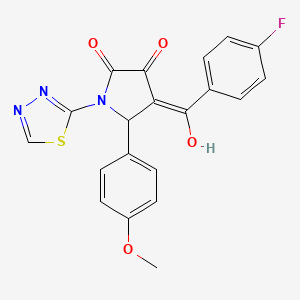

![molecular formula C25H30N4O9 B2642363 tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate CAS No. 2288709-36-2](/img/structure/B2642363.png)

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .

Molecular Structure Analysis

Carbamates have a functional group with the general structure -NH(CO)O-. The specific structure of “tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate” would depend on the specific arrangement of the tert-butyl, tert-butoxy, and 2-methyl-4-nitrophenyl groups .Chemical Reactions Analysis

Carbamates can undergo a variety of reactions, including hydrolysis and reactions with nucleophiles .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Biologically Active Compounds : Tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate is an intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for this compound involves acylation, nucleophilic substitution, and reduction steps (Zhao, Guo, Lan, & Xu, 2017).

Organic Synthesis and Transformations : The compound is involved in organic synthesis, where it acts as a building block. Its utility in organic synthesis includes the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates (Sakaitani & Ohfune, 1990).

Role in Radical Oxidation : Tert-butylperoxyiodane, a related compound, is used for radical oxidation of amides and carbamates, leading to the synthesis of imides or tert-butylperoxyamide acetals (Ochiai, Kajishima, & Sueda, 1999).

Asymmetric Synthesis : The compound has been used in asymmetric Mannich reactions, which are crucial in creating chiral compounds, a key aspect of drug design and synthesis (Yang, Pan, & List, 2009).

Chemical Properties and Interactions

Study of Radical Interactions : Research on related tert-butyl nitroxides has provided insights into the radical interactions and properties of these compounds, which is significant for understanding their chemical behavior (Kanno, Inoue, Koga, & Iwamura, 1993).

Investigation of Molecular Structures : The molecular structure of tert-butyl N-hydroxycarbamates has been studied, revealing their role as building blocks in organic synthesis and their potential utility in a variety of chemical transformations (Guinchard, Vallée, & Denis, 2005).

Electrocatalytic Applications : The β-phosphonylated nitroxides, similar in structure to tert-butyl carbamates, have shown potential in electrocatalytic applications, particularly in the oxidation of alcohols (Kashiwagi, Nishimura, & Anzai, 2002).

Applications in Material Science

- Polymerization Initiator : Di-tert. butyl peroxide, a related compound, has been used as an initiator for polymerization, indicating the potential use of tert-butyl carbamates in similar applications (Allen & Bevington, 1961).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on “tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate” would depend on its specific properties and potential applications. Carbamates in general are a topic of ongoing research, particularly in the development of new pesticides and pharmaceuticals .

properties

IUPAC Name |

tert-butyl N-(2-methyl-4-nitrophenyl)-N-[(2-methyl-4-nitrophenyl)-[(2-methylpropan-2-yl)oxycarbonyl]carbamoyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O9/c1-15-13-17(28(33)34)9-11-19(15)26(22(31)37-24(3,4)5)21(30)27(23(32)38-25(6,7)8)20-12-10-18(29(35)36)14-16(20)2/h9-14H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILRXALXUIFIID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N(C(=O)N(C2=C(C=C(C=C2)[N+](=O)[O-])C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

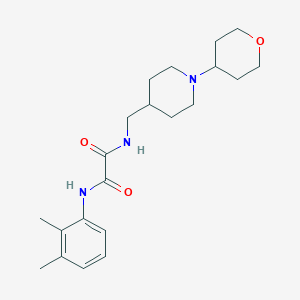

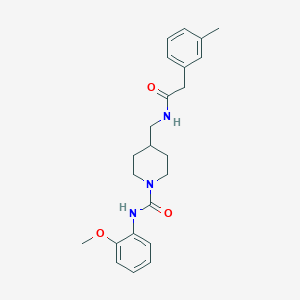

![Methyl 5-[(2-naphthyloxy)methyl]-2-furoate](/img/structure/B2642287.png)

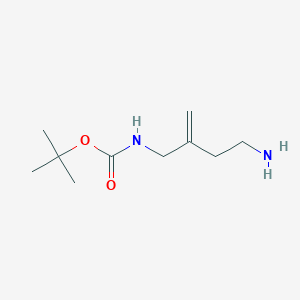

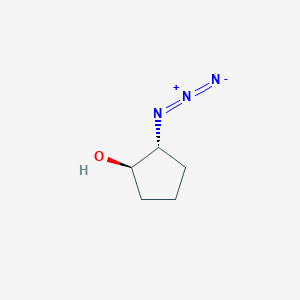

![2-bromo-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2642292.png)

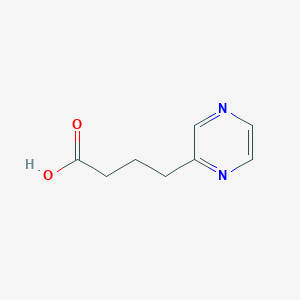

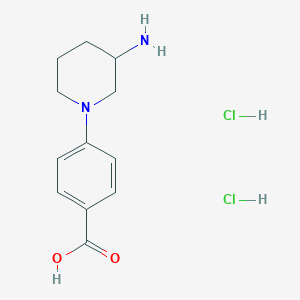

![5-(5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2642296.png)

![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2642297.png)

![7-(3-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642301.png)